molecular formula C6H14N2O2S B1463709 N-methylpiperidine-4-sulfonamide CAS No. 956075-50-6

N-methylpiperidine-4-sulfonamide

Cat. No.: B1463709
CAS No.: 956075-50-6
M. Wt: 178.26 g/mol
InChI Key: PUXVOSDUXGKMPR-UHFFFAOYSA-N
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Description

N-Methylpiperidine-4-sulfonamide is a chemical compound with the molecular formula C6H14N2O2S It is a derivative of piperidine, featuring a sulfonamide group attached to the fourth carbon atom of the piperidine ring, and a methyl group attached to the nitrogen atom of the piperidine ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with piperidine as the starting material.

  • Sulfonation: The piperidine is first sulfonated using chlorosulfonic acid to introduce the sulfonamide group, resulting in piperidine-4-sulfonic acid.

  • Methylation: The piperidine-4-sulfonic acid is then methylated using methyl iodide in the presence of a base such as potassium carbonate, yielding this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the sulfonamide group to an amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents and catalysts, are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent used.

  • Reduction Products: Piperidine derivatives with reduced sulfonamide groups.

  • Substitution Products: Derivatives with different functional groups replacing the sulfonamide group.

Scientific Research Applications

N-methylpiperidine-4-sulfonamide has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

N-methylpiperidine-4-sulfonamide is similar to other piperidine derivatives, such as piperidine itself, N-ethylpiperidine-4-sulfonamide, and N-propylpiperidine-4-sulfonamide. These compounds differ in the alkyl group attached to the nitrogen atom, which can influence their chemical properties and applications. This compound is unique in its balance of steric and electronic effects, making it suitable for specific applications where other derivatives may not be as effective.

Comparison with Similar Compounds

  • Piperidine

  • N-ethylpiperidine-4-sulfonamide

  • N-propylpiperidine-4-sulfonamide

  • N-butylpiperidine-4-sulfonamide

This comprehensive overview provides a detailed understanding of N-methylpiperidine-4-sulfonamide, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-methylpiperidine-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c1-7-11(9,10)6-2-4-8-5-3-6/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXVOSDUXGKMPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201302863
Record name N-Methyl-4-piperidinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956075-50-6
Record name N-Methyl-4-piperidinesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956075-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-4-piperidinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-methylpiperidine-4-sulfonamide
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N-methylpiperidine-4-sulfonamide
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N-methylpiperidine-4-sulfonamide
Reactant of Route 4
N-methylpiperidine-4-sulfonamide
Reactant of Route 5
N-methylpiperidine-4-sulfonamide
Reactant of Route 6
N-methylpiperidine-4-sulfonamide

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